Tetrahydrolinalool

Descripción

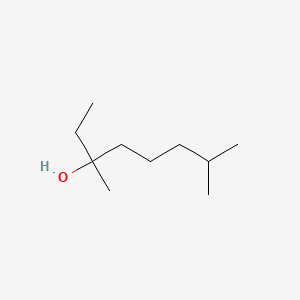

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Modification Strategies in Academic Settings

Chemical Synthesis Pathways and Methodologies

Chemical synthesis of tetrahydrolinalool primarily involves the saturation of double bonds in precursor molecules, with hydrogenation reactions being the most prominent.

This compound is predominantly synthesized in laboratories and industrially through the catalytic hydrogenation of linalool (B1675412). This process involves exposing linalool to hydrogen gas in the presence of a suitable metal catalyst under controlled temperature and pressure conditions. wikidata.orgnih.govthegoodscentscompany.comfishersci.noperflavory.comwikipedia.orgthegoodscentscompany.comnorman-network.com The hydrogenation reaction specifically saturates the two double bonds present in the linalool molecule, leading to the formation of this compound. perflavory.com

Early research documented the total hydrogenation of aromatic alcohols, including those structurally related to linalool, utilizing reducing nickel catalysis. fishersci.ca Another reported method involves the hydrogenation of 2,6-dimethyl-2-octen-6-ol at 100°C in the presence of nickel. wikidata.orgfishersci.nowikipedia.org Research findings indicate that the two double bonds within the linalool molecule exhibit differential reactivity during hydrogenation. Specifically, the double bond at the terminal end of the molecule undergoes hydrogenation preferentially, leading to the intermediate formation of 3,7-dimethyl-6-octen-3-ol, which is subsequently further hydrogenated to yield this compound. fishersci.ca This sequential saturation contributes to the high selectivity observed in certain catalytic systems.

The choice and modification of catalysts are crucial for achieving high yields and selectivity in this compound synthesis. Palladium black is a frequently employed catalyst for the hydrogenation of dl-linalool. wikidata.orgfishersci.nowikipedia.org Other effective catalysts include nickel wikidata.orgfishersci.nowikipedia.org and palladium on carbon (Pd/C). perflavory.comfishersci.ca

Detailed research findings illustrate the efficacy of specific catalytic systems. For instance, a 5% Pd/C catalyst system has been demonstrated to synthesize this compound from linalool vacuum distillation residual liquid. Under optimized conditions of 90-92°C and 2.0 MPa over a 4-hour reaction period, this system achieved a reaction yield of 96.3%, with the mass fraction of this compound in the reaction solution reaching 96.5%. fishersci.ca

Beyond direct this compound synthesis, catalytic approaches are also vital for producing its precursors. For the selective hydrogenation of dehydrolinalool to linalool (an intermediate step), palladium catalysts, often modified with lead (e.g., Pd/CaCO3 poisoned by lead), are utilized to selectively reduce the triple carbon-carbon bond to a double bond. wikidata.org This highlights the importance of catalyst engineering for specific bond saturation. Furthermore, a dual heterogeneous catalyst system comprising commercial Amberlyst-15 (H+ form) and 10% Pd/C has been successfully applied in a solvent-free process for the dehydration, cyclization, and hydrogenation of linalool, yielding a fuel mixture that includes 2,6-dimethyloctane, a fully saturated derivative structurally analogous to this compound. nih.gov

Table 1: Catalytic Systems and Conditions for this compound Synthesis

| Precursor | Catalyst | Conditions (Temperature, Pressure, Time) | Yield/Selectivity | Reference |

| dl-Linalool | Palladium black | Not specified | Not specified | wikidata.orgfishersci.nowikipedia.org |

| 2,6-Dimethyl-2-octen-6-ol | Nickel | 100°C | Not specified | wikidata.orgfishersci.nowikipedia.org |

| Linalool Vacuum Distillation Residue | 5% Pd/C | 90-92°C, 2.0 MPa, 4 hours | >96% yield, 96.5% mass fraction THL | fishersci.ca |

| Linalool | Amberlyst-15 (H+) & 10% Pd/C | Solvent-free, moderate conditions | Produces saturated derivatives (e.g., 2,6-dimethyloctane) | nih.gov |

Hydrogenation Reactions for this compound Production

Biotransformation Pathways and Enzymatic Conversion in Research

Biotransformation offers an alternative, often more selective and environmentally friendly, route for the synthesis and modification of monoterpenes like this compound. Academic research in this area focuses on identifying and characterizing the organisms and enzymes involved.

This compound is recognized as a metabolite formed during the biological metabolism of linalool in various organisms. wikipedia.orgwikipedia.org Studies conducted in rats have shown that after the administration of linalool, reduction products such as dihydrolinalool and this compound are detectable in urine, existing either in their free form or conjugated with glucuronic acid or sulfate. wikipedia.orgthegoodscentscompany.comnih.govnih.gov

Further investigations have revealed that these reduction products, including dihydrolinalool and this compound, are primarily generated through metabolic processes occurring within the gut microflora. thegoodscentscompany.com Beyond reduction, linalool also undergoes allylic oxidation pathways within organisms, a process mediated by the cytochrome P-450 system. This oxidative metabolism leads to the formation of significant metabolites such as 8-hydroxylinalool and 8-carboxylinalool. wikipedia.orgnih.govthegoodscentscompany.com A minor metabolic pathway for linalool involves partial ring closure, resulting in the formation of α-terpineol. nih.govnih.gov

Cytochrome P-450 (CYP) isoenzymes play a pivotal role in the bioconversion of linalool. These enzymes are implicated in the transformation of linalool into dihydrolinalool and this compound, as well as into 8-hydroxylinalool. wikipedia.orgthegoodscentscompany.com

In vitro enzymatic assays utilizing recombinant human cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, have demonstrated their catalytic activity in the allylic hydroxylation of the 8-methyl group of linalool, yielding 8-hydroxylinalool. thegoodscentscompany.comnih.govnih.gov Furthermore, CYP2D6 has been observed to catalyze the enzymatic epoxidation of linalool, forming 6,7-epoxy-linalool. This epoxide can then undergo intramolecular rearrangement to produce cyclic ethers, such as pyranoid-linalool oxide and furanoid-linalool oxide. thegoodscentscompany.comnih.govnih.gov

In the plant kingdom, specific CYP76 family enzymes are crucial for linalool metabolism. For instance, CYP76C1 in Arabidopsis thaliana sequentially metabolizes linalool into various oxygenated products, including 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool, and contributes to the biosynthesis of syringaldehyde (B56468) and syringanol. fishersci.canih.govnih.gov Another example is CYP76F14 in table grape berries, which mediates the conversion of linalool, influencing the aroma composition of the fruit. fishersci.ca

Table 2: Key Enzymes and Metabolites in Linalool Biotransformation

| Enzyme/System | Substrate | Products | Pathway | Reference |

| Gut Microflora | Linalool | Dihydrolinalool, this compound | Reduction | thegoodscentscompany.com |

| Cytochrome P-450 (CYP) Isoenzymes | Linalool | Dihydrolinalool, this compound, 8-Hydroxylinalool, 8-Carboxylinalool | Reduction, Allylic Oxidation | wikipedia.orgnih.govthegoodscentscompany.com |

| Human Recombinant CYP2D6 & CYP2C19 | Linalool | 8-Hydroxylinalool | Allylic Hydroxylation | thegoodscentscompany.comnih.govnih.gov |

| Human Recombinant CYP2D6 | Linalool | 6,7-Epoxy-linalool, Pyranoid-linalool oxide, Furanoid-linalool oxide | Epoxidation, Intramolecular Rearrangement | thegoodscentscompany.comnih.govnih.gov |

| CYP76C1 (Arabidopsis thaliana) | Linalool | 8-Hydroxylinalool, 8-Oxolinalool, 8-Carboxylinalool, Lilac Aldehydes/Alcohols | Oxidation | fishersci.canih.govnih.gov |

| CYP76F14 (Table Grape Berries) | Linalool | Converted products (influencing aroma) | Conversion | fishersci.ca |

Microorganisms exhibit a significant capacity for the biotransformation of monoterpenes, including linalool and its related compounds, a process often explored in academic research for its potential in producing valuable chemicals or understanding environmental degradation. wikipedia.orgnih.govthegoodscentscompany.com These biotransformation processes represent an initial stage in the degradation of various compounds, including antimicrobial drugs like linalool. wikipedia.org

Studies have shown that fungi isolated from Brazilian fruits are capable of biotransforming (3S)-(+)-linalool into specific furanoid linalool oxide isomers, namely cis-(2S,5R)- and trans-(2S,5S)-furanoid linalool oxide, with notable efficiencies. wikipedia.org Another fungal strain, Aspergillus niger ATCC 16404, has been observed to biotransform racemic (±)-linalool, leading to the formation of complex mixtures containing both cyclic ethers and hydroxyl derivatives of linalool. wikipedia.org

The microbial biotransformation of monoterpenes can involve a range of reactions, including the introduction of functional groups, various oxidation reactions, and molecular rearrangements. thegoodscentscompany.com Genera such as Pseudomonas and Rhodococcus are recognized as model organisms for elucidating the intricate biochemical pathways involved in the aerobic metabolism of monoterpenes. thegoodscentscompany.com Furthermore, the gut microflora of animals has been identified as a key contributor to the reduction of linalool into dihydrolinalool and this compound, demonstrating a biological pathway for the formation of these saturated derivatives. thegoodscentscompany.com

Table 3: Examples of Microbial Biotransformation of Linalool and Related Monoterpenes

| Microorganism | Substrate | Products | Reaction Type | Reference |

| Fungi (from Brazilian fruits) | (3S)-(+)-Linalool | cis-(2S,5R)- and trans-(2S,5S)-Furanoid Linalool Oxide | Biotransformation | wikipedia.org |

| Aspergillus niger ATCC 16404 | Racemic (±)-Linalool | Cyclic ethers, Hydroxyl derivatives | Biotransformation | wikipedia.org |

| Gut Microflora | Linalool | Dihydrolinalool, this compound | Reduction | thegoodscentscompany.com |

Biological Activities and Pharmacological Investigations of Tetrahydrolinalool

Antimicrobial Research

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

Tetrahydrolinalool has been reported to exhibit antimicrobial activities. nih.gov However, detailed research specifically elucidating its proposed mechanisms of action at the cellular level against various microorganisms is not extensively documented in the provided literature. While studies on its precursor, linalool (B1675412), describe mechanisms such as disruption of bacterial cell membranes, reduction of membrane potential, leakage of intracellular macromolecules (DNA, RNA, proteins), inhibition of energy synthesis pathways, and metabolic dysfunctions mdpi.commdpi.comnih.govrsc.orgfrontiersin.org, these specific cellular mechanisms have not been explicitly attributed to this compound in the available information. Further dedicated research is required to fully characterize how this compound exerts its antimicrobial effects at a cellular and molecular level.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound has been noted for its antioxidant activities. nih.gov Antioxidants play a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS), which are involved in various pathological conditions. nih.gov While the general concept of ROS scavenging involves mechanisms such as direct neutralization of free radicals, inhibition of ROS production, or enhancement of endogenous antioxidant enzymes nih.govoregonstate.educationopenstax.org, specific detailed research findings on how this compound directly scavenges reactive oxygen species or modulates cellular antioxidant pathways are not comprehensively detailed in the provided sources. The precise mechanisms and quantitative data regarding this compound's antioxidant capacity and its interaction with specific ROS are areas that warrant further investigation.

Anti-inflammatory Effects and Signaling Pathways

Recent pharmacological investigations have highlighted the anti-inflammatory potential of this compound. Studies have demonstrated that this monoterpene effectively and significantly reduces the levels of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). openstax.org This anti-inflammatory effect appears to be, at least in part, nitric oxide (NO)-dependent, as pretreatment with L-NAME (a nitric oxide synthase inhibitor) was observed to reverse these effects. openstax.org

In in vitro assays conducted on J774 macrophages, this compound demonstrated significant inhibition (p < 0.05) of nitrite (B80452) production and the generation of cytokines such as Interleukin-1 beta (IL-1β) and TNF-α at non-cytotoxic concentrations. openstax.org These findings suggest that this compound may exert its anti-inflammatory actions by modulating cytokine signaling and influencing nitric oxide pathways, positioning it as a potential anti-inflammatory and immunomodulatory agent. openstax.org

Table 1: Effects of this compound on Pro-inflammatory Markers

| Inflammatory Marker | Effect of this compound | Context/Cell Type | Citation |

| IL-6 | Significantly decreased | In vivo | openstax.org |

| TNF-α | Significantly decreased | In vivo, J774 macrophages (in vitro) | openstax.org |

| IL-17 | Significantly decreased | In vivo | openstax.org |

| IFN-γ | Significantly decreased | In vivo | openstax.org |

| Nitrite production | Significant inhibition (p < 0.05) | J774 macrophages (in vitro) | openstax.org |

| IL-1β | Significant inhibition (p < 0.05) | J774 macrophages (in vitro) | openstax.org |

Other Reported Biological Activities (e.g., Anticancer Potential)

Beyond its anti-inflammatory properties, this compound has also been investigated for other biological activities. Notably, studies have reported anxiolytic and antidepressant-like effects for this monoterpene. openstax.org These effects suggest potential applications in neurological and psychological health, possibly through modulation of neurotransmitters or receptors involved in stress and anxiety responses. openstax.org

Regarding anticancer potential, while some terpenes, including linalool (a related compound), have been explored for their antitumorigenic properties and mechanisms involving oxidative stress modulation, direct and detailed research findings specifically on the anticancer potential of this compound itself are not prominently featured in the provided search results. Further dedicated studies are needed to ascertain the specific anticancer activities and underlying cellular pathways of this compound.

Toxicological and Safety Assessments in Academic Research

In Vivo Toxicity Studies and Experimental Models

In vivo studies provide crucial insights into the systemic effects of tetrahydrolinalool in living organisms.

Acute toxicity studies in mammalian models, including rats and rabbits, have shown that this compound has a low acute toxicity. The acute oral toxicity is generally low, with reported LD50 values typically greater than 1000 mg/kg body weight. researchgate.netresearchgate.net Some literature indicates an oral LD50 of 6.233 g/kg (± 0.498 g/kg) in single-dose acute toxicity studies. researchgate.net Similarly, the acute dermal toxicity of terpene alcohols, including this compound, is very low, with LD50 values in rabbits reported to be greater than 2000 mg/kg body weight. researchgate.netresearchgate.net

Table 1: Acute Toxicity of this compound in Mammalian Models

| Route of Exposure | Mammalian Model | LD50 Value (mg/kg body weight) | Reference |

| Oral | Rat | > 1000 | researchgate.netresearchgate.net |

| Oral | Mouse | 6233 (± 498) | researchgate.net |

| Dermal | Rabbit | > 2000 | researchgate.netresearchgate.net |

Repeated dose toxicity studies have identified the liver and kidneys as target organs in oral repeated dose toxicity studies. researchgate.net However, the magnitude of systemic toxicity is considered low, with No Observed Adverse Effect Levels (NOAELs) generally exceeding 50 mg/kg body weight/day. researchgate.net Effects on the kidney of male rats have been detected after repeated exposure, but these effects are specific to male rats and are considered to be of no relevance to humans. basf.comppsheth.com Dermal repeated dose toxicity studies, while specifically conducted with linalool (B1675412) and α-bisabolol (structurally similar terpene alcohols), indicated a low systemic toxicity apart from local effects, with NOAELs of 250 and 200 mg/kg body weight/day, respectively. researchgate.net

Acute Oral and Dermal Toxicity in Mammalian Models

Reproductive and Developmental Toxicity Research

Research on reproductive and developmental toxicity for this compound is limited but indicates no relevant adverse effects on reproductive function or the developing organism. researchgate.net Animal studies have shown no indication of a fertility-impairing effect. basf.comppsheth.com Similarly, studies on teratogenicity in animals gave no indication of a developmental toxic effect at doses that were not toxic to the parental animals. basf.comppsheth.com NOAELs for maternal and developmental toxicity are reported to be far in excess of typical human exposure levels, raising no safety concerns. researchgate.net

Carcinogenicity Evaluations

Based on available data, carcinogenicity studies for this compound are generally not considered necessary. basf.comppsheth.com No component of this compound present at levels greater than or equal to 0.1% has been identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), the Occupational Safety and Health Administration (OSHA), or the National Toxicology Program (NTP). johndwalsh.com151.co.uk

Immunotoxicity and Sensitization Studies

Immunotoxicity studies specifically on this compound are not extensively detailed in the provided search results. However, for terpene alcohols in general, some cases of sensitization, predominantly in dermatitis patients, have been reported. researchgate.net Despite this, animal studies on sensitization for this compound have not observed skin sensitizing effects. ppsheth.com Human Repeated Insult Patch Tests (HRIPTs) conducted on fragrance ingredients, including terpene alcohols, have generally confirmed the absence of skin sensitization at defined doses, with de novo sensitization induction being rare. researchgate.net

Analytical Methodologies for Tetrahydrolinalool Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of tetrahydrolinalool, enabling its separation from other components in a mixture and its subsequent quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. mdpi.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In this method, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in separation.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. mdpi.com

GC-MS is particularly valuable for:

Identification: The mass spectrum of this compound can be compared to spectral libraries for positive identification. The PubChem database, for instance, lists a mass spectrum for this compound (Spectra ID: 28587) obtained by EI-B ionization, showing characteristic peaks that aid in its identification. nih.gov

Quantification: By using an internal or external standard, the area of the chromatographic peak corresponding to this compound can be used to determine its concentration in the sample. nih.gov

Purity Analysis: GC can effectively separate this compound from impurities and related substances, with purity levels often specified as >98.0% or ≥99.0% by GC. nutrition-chemicals.comtcichemicals.com

Chiral Analysis: Specific chiral GC columns can be used to separate the enantiomers of this compound, which is important as different enantiomers can have distinct sensory properties. Research has shown that this compound can exist as a racemic mixture in certain natural products. nih.gov

In a study on the key odorants of tartary buckwheat, GC-O-MS (Gas Chromatography-Olfactometry-Mass Spectrometry) was used to identify and quantify aroma-active compounds, including this compound. nih.gov This technique allows for the sensory evaluation of the separated compounds as they elute from the GC column, linking specific odors to individual chemical components. nih.gov

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be applied to the analysis of this compound, particularly for non-volatile or thermally sensitive samples where GC may not be suitable. acs.org In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the analyte's interaction with the stationary phase.

While less common than GC for volatile compounds like this compound, HPLC can be employed, especially in the context of complex matrices or for preparative purposes. acs.orgresearchgate.net For instance, argentation chromatography, a technique that uses silver ions in the stationary or mobile phase, has been used in HPLC to separate unsaturated compounds. acs.org Although this compound is a saturated alcohol, HPLC methods can be developed for its analysis in mixtures containing a variety of other compounds. researchgate.net

HPLC is often coupled with detectors such as a photodiode array (PDA) detector or a mass spectrometer (LC-MS) for detection and quantification. researchgate.net The choice of column, mobile phase, and detector is critical for achieving the desired separation and sensitivity.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods are based on the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. rsc.orgwikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. rsc.orgwikipedia.org When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the frequency at which this occurs (the resonance frequency) is highly dependent on the chemical environment of the nucleus. wikipedia.org

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. For this compound, the ¹H NMR spectrum shows distinct signals for the methyl, methylene (B1212753), and methine protons, as well as the hydroxyl proton. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The ¹³C NMR spectrum of this compound confirms the presence of its ten carbon atoms in their specific chemical environments. nih.gov

The PubChem database provides spectral data for both ¹H and ¹³C NMR of this compound, which can be used as a reference for its structural confirmation. nih.gov

Table 1: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Intensity |

|---|---|

| 34.32 | 487.00 |

| 72.89 | 270.00 |

| 21.65 | 388.00 |

| 28.00 | 427.00 |

| 8.17 | 382.00 |

| 41.69 | 506.00 |

| 26.42 | 432.00 |

| 39.65 | 471.00 |

| 22.62 | 1000.00 |

Data sourced from PubChem, Spectra ID: 3324. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Quality Control

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. wikipedia.orgmdpi.com It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at each wavelength. wikipedia.org The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the FT-IR spectrum will show characteristic absorption bands corresponding to:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretch: Sharp bands in the region of 2850-3000 cm⁻¹ from the methyl and methylene groups.

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

FT-IR is a valuable tool for quality control as it can quickly confirm the identity of this compound and detect the presence of certain impurities. researcher.liferesearchgate.net The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an IR spectrum as an identification test for this compound. fao.org

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the chemical structure of a molecule and is complementary to FT-IR. researchgate.net It involves irradiating a sample with a monochromatic light source (usually a laser) and detecting the inelastically scattered light. The scattered light has a different frequency from the incident light, and the frequency shift is characteristic of the vibrational modes of the molecule.

Raman spectroscopy is particularly useful for analyzing aqueous samples and can provide information about the carbon backbone of a molecule. researchgate.net A Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The technique has been applied in the analysis of various chemical substances, including those containing this compound. tropmet.res.in

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Information Provided |

|---|---|---|

| GC-MS | Separation, Identification, Quantification | Retention time, mass spectrum, concentration, purity |

| HPLC | Separation, Quantification | Retention time, concentration |

| NMR | Structural Elucidation | Detailed carbon-hydrogen framework, connectivity |

| FT-IR | Functional Group Identification, QC | Characteristic absorption bands for functional groups |

Chiral Analysis Techniques for Enantiomeric Characterization

The enantiomers of this compound, (R)- and (S)-tetrahydrolinalool, possess distinct sensory properties, making their separation and characterization crucial in flavor and fragrance research. Chiral analysis techniques, particularly gas chromatography, are instrumental in resolving these enantiomers.

Gas chromatography coupled with a chiral stationary phase (CSP) is a primary method for the enantiomeric separation of this compound. Modified cyclodextrins are frequently used as chiral selectors in the stationary phase of capillary columns. researchgate.net For instance, a CYCLOSIL-B chiral capillary column has been successfully employed to separate the enantiomers of this compound. researchgate.net The optimal separation is often achieved under specific isothermal temperature conditions. One study found that an isothermal temperature of 80°C was optimal for the enantiomeric separation of this compound, along with linalool (B1675412) and dihydrolinalool. oup.com

Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) combined with a chiral capillary column allows for both the separation and sensory characterization of the individual enantiomers. researchgate.net This technique has been used to determine the relative contents and odor characteristics of this compound enantiomers. researchgate.net Research has shown that (R)- and (S)-enantiomers of this compound can have significantly different odor thresholds. In one study, the odor thresholds for (R)- and (S)-tetrahydrolinalool were determined to be 0.029 and 3.8 μg/L in air, respectively, highlighting the potent aroma of the (R)-enantiomer. nih.govacs.org

Another advanced technique for chiral analysis is molecular rotational resonance (MRR) spectroscopy. mdpi.com This method can determine the absolute configuration and quantify the enantiomeric composition of chiral molecules in complex mixtures without the need for chromatographic separation. mdpi.com By complexing the analyte with a chiral tag molecule, two diastereomeric complexes are formed, which have distinct spectral signatures that can be resolved. mdpi.com

In a study on tartary buckwheat, chiral analysis revealed that this compound was present as a racemic mixture. nih.govacs.org The ability to distinguish between enantiomers is vital for authenticity assessment of natural products, as the enantiomeric ratio can indicate the origin or potential adulteration of a product. gcms.cz

Table 1: Odor Thresholds of this compound Enantiomers

In Silico and Computational Approaches in Pharmacological Research

In silico and computational methods are increasingly valuable in the pharmacological investigation of this compound, providing insights into its potential mechanisms of action and pharmacokinetic properties before extensive laboratory testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for this compound and understanding its interactions at a molecular level.

Research has utilized molecular docking to investigate the anticonvulsant and anxiolytic-like effects of this compound. In a study exploring its anticonvulsant activity, in silico molecular docking showed that this compound forms a stable complex with a GABA-A receptor model. nih.govbvsalud.org This interaction was compared to that of diazepam, a known anticonvulsant, suggesting that the anticonvulsant effects of this compound may be related to the GABAergic pathway. nih.govbvsalud.org

In another study on its anxiolytic and antidepressant-like effects, molecular docking was used to investigate potential targets. The results indicated that this compound exhibited satisfactory binding energy values for several receptors and enzymes, including neuronal nitric oxide synthase (nNOs), soluble guanylate cyclase (sGC), interleukin-6 (IL-6), the 5-HT1A receptor, the NMDA receptor, and the D1 receptor. nih.govresearchgate.net These findings suggest that this compound may have multiple targets contributing to its pharmacological profile. nih.govresearchgate.net

Table 2: Potential Molecular Targets of this compound Identified by Molecular Docking

Pharmacokinetic predictions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling are crucial in silico tools for evaluating the drug-likeness of a compound. mdpi.com These computational models predict how a substance is likely to behave in a biological system, helping to identify potential liabilities early in the drug discovery process. nih.gov

While specific, detailed ADMET studies for this compound are not extensively published, general principles of ADMET modeling can be applied. These models utilize the chemical structure of a compound to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.gov For instance, the lipophilicity and low molecular weight of monoterpenes like this compound suggest they may readily cross the blood-brain barrier. nih.gov

Various software and web servers, such as pkCSM, are available to predict a wide range of pharmacokinetic properties based on a molecule's structure. uq.edu.au These tools use graph-based signatures and machine learning algorithms to model ADMET parameters. mdpi.comuq.edu.au The prediction of these properties is a key step in assessing the potential of a compound like this compound as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds. biolscigroup.us

QSAR studies involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. nih.gov These descriptors can be physicochemical properties (e.g., logP), topological indices, or quantum chemical parameters. nih.gov

While specific QSAR models focused solely on this compound and its derivatives are not widely reported in the literature, the principles of QSAR are highly relevant to its pharmacological investigation. For example, a QSAR study on a series of related compounds could identify the key structural features of this compound that contribute to its anticonvulsant or anxiolytic activities. This knowledge could then guide the design of new derivatives with enhanced potency or improved pharmacokinetic profiles. The development of a robust QSAR model requires a dataset of compounds with well-defined biological activities and a careful validation process to ensure the model's predictive power. researchgate.net

Environmental Considerations in Tetrahydrolinalool Research

Biodegradation and Environmental Fate Studies

Tetrahydrolinalool is characterized by its ready biodegradability, indicating a low potential for persistence in the environment. Studies adhering to the OECD Test Guideline 301F have demonstrated that this compound achieves 60-70% biodegradation within 28 days. johndwalsh.com This rapid degradation is further supported by reports from the European Union Ecolabel program, which also classifies the substance as readily biodegradable. ewg.org

Beyond biodegradation, its environmental fate is influenced by other factors. The compound exhibits a low potential for bioaccumulation, as indicated by a log octanol-water partition coefficient (log Pow) of 3.3. johndwalsh.com Furthermore, it is not anticipated to adsorb significantly to soil particles, with a calculated adsorption coefficient (log Koc) of 1.75, suggesting mobility in environmental compartments. johndwalsh.com Photodegradation also contributes to its breakdown in the atmosphere, with a half-life of 27 days in air at 25°C. johndwalsh.com

Aquatic Toxicity and Ecological Impact Assessments

Despite its biodegradability, this compound is acutely toxic to aquatic organisms. basf.comppsheth.combasf.com Comprehensive ecotoxicological assessments have been conducted to determine its impact on various aquatic species.

Toxicity Data for this compound in Aquatic Environments

| Organism | Endpoint | Concentration | Duration | Test Guideline | Source |

| Brachydanio rerio (Zebra Fish) | LC50 (Lethal Concentration, 50%) | 8.9 mg/l | 96 hours | OECD Guideline 203 (semistatic) | basf.comppsheth.combasf.com |

| Daphnia magna (Water Flea) | EC50 (Effective Concentration, 50%) | 14.2 mg/l | 48 hours | OECD Guideline 202, part 1 (static) | basf.comppsheth.combasf.com |

| Desmodesmus subspicatus (Green Algae) | ErC50 (Effective Concentration, 50%) | 21.6 mg/l | 72 hours | DIN 38412 | johndwalsh.com |

| Desmodesmus subspicatus (Green Algae) | ErC10 (Effective Concentration, 10%) | 9.5 mg/l | 72 hours | DIN 38412 | johndwalsh.com |

| Pseudomonas putida (Bacteria) | EC10 (Effective Concentration, 10%) | 450 mg/l | 0.5 hours | DIN 38412 Part 27 (draft) | johndwalsh.combasf.com |

The classification of this compound includes the hazard statement H401, indicating its toxicity to aquatic life. basf.combasf.com Additionally, there is a potential for it to cause long-term adverse effects in the aquatic environment. johndwalsh.com However, the inhibition of degradation activity in activated sludge is not anticipated when the compound is introduced to biological treatment plants at appropriately low concentrations. basf.comppsheth.com

Volatile Organic Compound (VOC) Emissions and Indoor Air Quality Research

As a fragrance ingredient, this compound is used in various consumer products, including perfumes, cosmetics, and personal care items. ontosight.ai These products can contribute to the emission of volatile organic compounds (VOCs) into indoor air. VOCs are a significant class of indoor air pollutants that can impact indoor air quality and human health. nih.govmdpi.com

While specific research detailing the direct VOC emission rates of this compound itself in indoor environments is not extensively documented in the provided search results, its inclusion in products known to emit VOCs implies its potential contribution. The United States Environmental Protection Agency (EPA) defines VOCs for indoor air quality broadly, considering all organic chemical compounds with the potential to evaporate under normal atmospheric conditions as VOCs. epa.gov

Exposure to VOCs in indoor environments can lead to various health effects, including fatigue, nausea, dizziness, headaches, breathing problems, and irritation of the eyes, nose, and throat. canada.ca Sources of VOCs in indoor air are diverse and include household products, cleaning agents, and personal care products. canada.ca Effective ventilation and the use of low-emission products are recommended strategies to mitigate VOC levels and improve indoor air quality. mdpi.comcanada.ca

Future Directions and Emerging Research Areas

Novel Therapeutic Applications and Drug Development

While long valued for its pleasant floral aroma, tetrahydrolinalool is now being investigated for its therapeutic properties. chemimpex.comresearchgate.net Preclinical studies have demonstrated its potential as a multi-target agent for neurological and psychiatric disorders, driving the search for new therapeutic applications and drug development pathways. researchgate.netbenthamdirect.com

Recent in vivo studies in animal models have shown that this compound exhibits significant anxiolytic and antidepressant-like effects without compromising motor coordination. researchgate.netbenthamdirect.comnih.gov Further research has pointed towards its potential as an anticonvulsant. researchgate.net These activities are believed to be mediated through its interaction with multiple molecular targets within the central nervous system. In silico molecular docking studies have provided insights into these potential interactions, identifying several key receptors and enzymes. researchgate.netnih.govresearchgate.net For instance, the anticonvulsant effects may be linked to its interaction with the GABA-A receptor. researchgate.net The anxiolytic and antidepressant potential has been associated with satisfactory binding energies to targets such as neuronal nitric oxide synthase (nNOs), soluble guanylate cyclase (sGC), interleukin-6 (IL-6), the serotonin (B10506) 1A receptor (5-HT1A), and the N-methyl-D-aspartate receptor (NMDAr). researchgate.netbenthamdirect.comnih.gov

Beyond neurology, the established antimicrobial and antioxidant activities of this compound suggest its potential use in developing new agents to enhance product stability and safety in various formulations. chemimpex.com Future research will likely focus on elucidating the precise mechanisms of action, validating these in silico findings through further in vitro and in vivo models, and exploring its efficacy in more complex disease models. The low toxicity profile observed in preliminary studies makes it a promising candidate for further pharmaceutical development. researchgate.net

| Potential Therapeutic Application | Investigated Molecular Targets (from in silico studies) | Supporting Evidence Source |

|---|---|---|

| Anxiolytic | 5-HT1A, NMDAr, nNOs, sGC, IL-6, D1 Receptor | researchgate.netbenthamdirect.comnih.gov |

| Antidepressant | 5-HT1A, NMDAr, nNOs, sGC, IL-6, D1 Receptor | researchgate.netbenthamdirect.comnih.gov |

| Anticonvulsant | GABA-A Receptor | researchgate.net |

| Antimicrobial | Not yet specified | chemimpex.com |

| Antioxidant | Not yet specified | chemimpex.com |

Advanced Synthetic Strategies and Biocatalysis

The primary industrial synthesis of this compound involves the catalytic hydrogenation of linalool (B1675412), its unsaturated precursor. foreverest.netprocurementresource.com This process typically utilizes a metal catalyst, such as palladium on carbon, under controlled temperature and pressure to saturate the double bonds in the linalool molecule. procurementresource.comgoogle.com While effective, researchers are exploring more advanced synthetic strategies to improve efficiency, selectivity, and sustainability.

Emerging areas include the development of novel catalytic systems that can operate under milder conditions and offer higher yields. google.com The use of microreactors and flow chemistry presents a significant leap forward from traditional batch-based methods. core.ac.ukscispace.com These technologies can provide superior control over reaction parameters, leading to more efficient mixing, reduced side reactions, and a safer, more scalable production process. scispace.com

Furthermore, biocatalysis is a promising frontier. While direct biocatalytic synthesis of this compound is still an emerging field, significant progress has been made in the biotechnological production of its precursor, linalool. mdpi.com Genetically engineered microorganisms, such as Escherichia coli, can be programmed to produce linalool from simple sugars or cellulose (B213188) waste through fermentation. mdpi.combath.ac.uk Future research will likely focus on integrating these biotechnological steps with advanced chemical conversions, potentially creating chemoenzymatic pathways that are both highly efficient and based on renewable feedstocks. The development of artificial enzymes or engineered microbes capable of directly hydrogenating linalool to this compound represents a long-term goal for a fully biosynthetic route. uni-leipzig.de

Comprehensive Omics Approaches in Biological Activity Profiling

To fully understand the biological impact of this compound, research is moving beyond single-target assays towards comprehensive systems biology approaches. The "omics" disciplines—metabolomics, transcriptomics, and proteomics—offer powerful tools for generating a detailed profile of the compound's activity within a biological system. researchgate.net

Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how this compound alters cellular pathways. researchgate.netmetasci.ca For example, untargeted metabolomics has been used to identify this compound as a volatile component in food products and to track changes in metabolites during processing and storage. semanticscholar.org Applying these techniques to biological systems treated with this compound could uncover novel mechanisms of action and biomarkers of its effects.

Transcriptomics, the study of the complete set of RNA transcripts, can show how this compound influences gene expression. Studies have already used this approach to investigate odor-evoked responses in the mosquito Aedes aegypti, identifying odorant receptors that respond to this compound. plos.org Similarly, transcriptomics has been employed in agricultural science to understand the biosynthesis of compounds in plants where this compound was identified as a key odorant. acs.org A comprehensive transcriptomic analysis following exposure to this compound could map out the genetic and signaling pathways it modulates, providing a broader understanding of its anxiolytic, antidepressant, and other biological activities. researchgate.net

Integrating these omics datasets will be crucial for building predictive models of this compound's bioactivity and for identifying new therapeutic opportunities.

Sustainable Production and Green Chemistry Initiatives

The chemical industry is undergoing a significant shift towards sustainability, prioritizing renewable feedstocks and environmentally benign processes over traditional petrochemical-based manufacturing. bath.ac.uk Terpenes, as an abundant class of natural products, are at the forefront of this transition, and the production of this compound is well-aligned with green chemistry principles. bath.ac.uksynthiaonline.com

The synthesis of this compound starts with linalool, which can be sourced sustainably. Linalool is extracted from various plants or, increasingly, produced through the fermentation of renewable resources like plant sugars by microorganisms. procurementresource.commdpi.combath.ac.uk This bio-based approach significantly reduces the reliance on fossil fuels. Moreover, the conversion of linalool to this compound is a hydrogenation reaction, which is an atom-economical process that, when optimized, produces minimal waste.

Future green chemistry initiatives are focused on several key areas:

Renewable Feedstocks: Expanding the biotechnological production of linalool using non-food biomass and waste streams. mdpi.combath.ac.uk

Benign Catalysis: Developing non-precious metal catalysts or biocatalysts (enzymes) to replace palladium and other heavy metals, reducing both cost and environmental impact.

Energy Efficiency: Utilizing flow chemistry and microreactors to lower the energy consumption of the hydrogenation process. scispace.com

Bio-based Economy: Exploring the use of this compound as a key intermediate in the synthesis of sustainable products, such as next-generation biofuels and biolubricants. google.com Research has demonstrated that this compound can be catalytically converted into high-performance fuels, including a synthetic paraffinic kerosene, offering a renewable alternative to conventional fossil fuels. google.com

| Green Chemistry Principle | Application in this compound (THL) Lifecycle | Future Direction |

|---|---|---|

| Prevention | Hydrogenation is a high-yield reaction, minimizing waste. | Optimizing flow chemistry to further reduce by-products. scispace.com |

| Atom Economy | Hydrogenation is an addition reaction with high atom economy. | Maintaining high selectivity in catalytic processes. |

| Use of Renewable Feedstocks | Precursor (linalool) is sourced from plants or microbial fermentation. procurementresource.commdpi.com | Utilizing waste biomass for fermentation. bath.ac.uk |

| Catalysis | Utilizes catalysts (e.g., Pd/C) over stoichiometric reagents. google.com | Developing biocatalysts or earth-abundant metal catalysts. |

| Design for Energy Efficiency | Current processes require controlled heat and pressure. google.com | Implementing energy-efficient microreactor technologies. core.ac.uk |

Interdisciplinary Research on this compound's Role in Natural Product Chemistry

This compound is not just a synthetic compound; it is also found in nature as a constituent of aromatic plants like buckwheat (Fagopyrum tataricum) and as a metabolite of the widely occurring monoterpene, linalool. researchgate.netnih.gov Understanding its natural roles requires an interdisciplinary approach, combining chemistry, biology, ecology, and agricultural science.

Future research in this area will focus on several key questions:

Ecological Significance: What is the role of this compound in plant-insect interactions? Research has shown it is an odorant detected by mosquitoes, which could have implications for developing new attractants or repellents. plos.org Its presence in floral scents may be crucial for attracting specific pollinators or defending against herbivores.

Biosynthetic Pathways: How is this compound produced in plants? While it is known to be a metabolite of linalool, elucidating the specific enzymes and genetic pathways involved could enable the bioengineering of crops with enhanced or novel fragrance and flavor profiles. mdpi.comnih.gov

Bioprospecting: A systematic investigation of the plant kingdom could reveal new natural sources of this compound and other related terpene alcohols. hanfanalytik.at This could lead to the discovery of novel biological activities and applications.

By studying this compound within its natural context, researchers can gain valuable insights that inform its application in diverse fields, from medicine and sustainable materials to agriculture. This interdisciplinary perspective is essential for fully harnessing the potential of this versatile natural product.

Q & A

Q. What are the standard synthesis protocols for Tetrahydrolinalool, and how can researchers optimize reaction conditions for higher yield?

this compound is synthesized via catalytic hydrogenation of linalool using palladium black (Pd) as the catalyst. The reaction typically occurs under controlled hydrogen pressure (1–10 atm) and temperatures ranging from 50–100°C. To optimize yield:

- Catalyst Efficiency : Use freshly prepared Pd catalysts to minimize deactivation.

- Antioxidant Addition : Introduce 0.1% BHT or α-tocopherol during synthesis to suppress peroxide formation, which can degrade linalool precursors .

- Reaction Monitoring : Employ gas chromatography (GC) or HPLC to track intermediate byproducts and adjust hydrogenation time.

- Yield Improvement : Achieve up to 56–60% yield by maintaining anhydrous conditions and inert atmospheres .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

| Property | Value | Relevance in Research |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O | Determines stoichiometry in reactions |

| Boiling Point | 197°C | Guides distillation/purification steps |

| Density | 0.826 g/cm³ | Affects solvent compatibility |

| Stability | High (resists oxidation) | Reduces need for stabilizers in storage |

| Flash Point | 77°C | Informs safety protocols for handling |

- Handling Precautions : Avoid aerosol formation; use fume hoods and PPE to prevent inhalation or skin contact .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate this compound’s pharmacological mechanisms?

A 2024 ChemMedChem study demonstrated this compound’s anticonvulsant activity via molecular docking with GABA-A receptors. Key steps include:

- Target Identification : Use cryo-EM structures of GABA-A receptors (PDB ID: 6X3T) for docking simulations.

- Ligand Preparation : Optimize this compound’s 3D conformation using software like Schrödinger Maestro.

- Binding Affinity Analysis : Calculate ΔG values to predict interaction strength (e.g., −8.2 kcal/mol in GABA-A binding) .

- Validation : Correlate docking results with in vivo electrophysiological data (e.g., ED₅₀ = 18.5 mg/kg in 6 Hz seizure models) .

Q. What strategies mitigate side reactions during this compound synthesis, and how are byproducts characterized?

Q. How does this compound’s stability compare to linalool in long-term storage, and what analytical methods validate degradation?

this compound exhibits superior oxidative stability due to its saturated structure. Unlike linalool, which forms allergenic hydroperoxides, it maintains integrity under ambient conditions for >12 months.

- Stability Testing :

Methodological Best Practices

Q. What guidelines ensure reproducibility in this compound-based pharmacological studies?

- Experimental Design :

- Data Reporting : Follow Analytical Chemistry standards:

Q. How can researchers resolve contradictions in reported synthesis yields (45–60%) for this compound?

Yield variability arises from:

- Catalyst Activity : Pd black deactivation due to sulfur impurities in linalool feedstocks.

- Purification Methods : Use fractional distillation (purity >98%) to isolate this compound from diastereomers .

- Process Scale : Bench-scale reactions (1–10 L) report 56% yield, while pilot plants (100 L) achieve 45% due to mixing inefficiencies .

Tables for Key Data

Q. Table 1: Comparative Stability of Linalool vs. This compound

| Parameter | Linalool | This compound |

|---|---|---|

| Oxidation Sensitivity | High (forms hydroperoxides) | Low (stable) |

| Recommended Storage | −20°C with BHT | Room temperature |

| Shelf Life (months) | 6 | 12+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.